molecular formula C8H7Cl2I B2709175 1,4-Bis(chloromethyl)-2-iodobenzene CAS No. 1879032-85-5

1,4-Bis(chloromethyl)-2-iodobenzene

Cat. No.: B2709175
CAS No.: 1879032-85-5
M. Wt: 300.95
InChI Key: BGNYJLBGIHZLAG-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2-iodobenzene is an organic compound with the molecular formula C8H7Cl2I It is a derivative of benzene, where two chlorine atoms and one iodine atom are substituted at the 1,4 and 2 positions, respectively

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(chloromethyl)-2-iodobenzene . These factors may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.

Preparation Methods

The synthesis of 1,4-Bis(chloromethyl)-2-iodobenzene typically involves the chloromethylation of 2-iodobenzene. One common method includes the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Bis(chloromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation and Reduction Reactions: The iodine atom in the compound can undergo oxidation to form iodate derivatives or reduction to form iodide derivatives.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(azidomethyl)-2-iodobenzene.

Scientific Research Applications

1,4-Bis(chloromethyl)-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in organic synthesis.

    Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging.

    Industry: It is used in the production of polymers and other materials with specific properties

Comparison with Similar Compounds

1,4-Bis(chloromethyl)-2-iodobenzene can be compared with other similar compounds such as:

    1,4-Bis(chloromethyl)benzene: Lacks the iodine atom, making it less reactive in certain types of reactions.

    1,4-Bis(bromomethyl)-2-iodobenzene: Similar structure but with bromine atoms instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.

    1,4-Bis(chloromethyl)-naphthalene: Contains a naphthalene ring instead of a benzene ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which provide a combination of reactivity and selectivity that can be exploited in various chemical transformations.

Properties

IUPAC Name

1,4-bis(chloromethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNYJLBGIHZLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)I)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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